

Comprehensive Technical Evaluation: 2-Fluorobutane as a Potential Refrigerant Compound

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: 2-Fluorobutane

CAS No.: 359-01-3

Cat. No.: S617584

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Chemical Profile and Basic Properties of 2-Fluorobutane

2-Fluorobutane (CAS #359-01-3), also known as **sec-butyl fluoride**, is an organic compound with the molecular formula C_4H_9F and a molecular weight of 76.11 g/mol. This halogenated hydrocarbon features a fluorine atom attached to the second carbon of the butane chain, creating a **secondary alkyl fluoride** structure. This structural configuration imparts specific physicochemical characteristics that warrant investigation for refrigerant applications. At standard conditions, **2-fluorobutane** is a colorless substance with a density of 0.758 g/cm³ and a relatively low boiling point of 25.1°C at 760 mmHg, suggesting potential utility in refrigeration cycles operating near ambient temperatures [1] [2].

The compound's **refractive index** of 1.333-1.340 (depending on temperature) and **melting point** of -121.4°C provide additional insights into its molecular interactions and phase behavior under different thermal conditions [3] [2]. With a calculated LogP value of 1.75, **2-fluorobutane** exhibits moderate hydrophobicity, which may influence its compatibility with refrigeration system components and lubricants. The compound demonstrates limited water solubility of approximately 1.1 g/L at 25°C, indicating potential challenges in systems where moisture control is critical [2]. From a safety perspective, **2-fluorobutane** is classified as **highly flammable** (GHS02) and carries associated hazard statements regarding its extreme flammability

(H224) as well as potential skin, eye, and respiratory irritation effects (H315, H319, H335) [3]. These characteristics necessitate careful engineering controls in any potential application.

Table 1: Fundamental Physicochemical Properties of **2-Fluorobutane**

Property	Value	Conditions/Notes	Reference
Molecular Formula	C ₄ H ₉ F	-	[1]
Molecular Weight	76.11 g/mol	-	[3]
CAS Number	359-01-3	-	[1]
Boiling Point	25.1°C	at 760 mmHg	[1]
Density	0.758 g/cm ³	-	[1]
Melting Point	-121.4°C	-	[3]
Refractive Index	1.333-1.340	Temperature dependent	[1] [2]
Water Solubility	~1.1 g/L	at 25°C	[2]
Flash Point	-27.8±11.6°C	Calculated	[2]

Environmental Context and Regulatory Landscape

The refrigeration industry has undergone significant evolution in working fluids, driven primarily by environmental concerns and regulatory frameworks. The initial phase-out of **chlorofluorocarbons (CFCs)** like R-12 (GWP 10,900) due to their **ozone depletion potential** was followed by a transition to **hydrofluorocarbons (HFCs)** such as R-134a (GWP 1,430) [4]. While HFCs eliminated ozone depletion concerns, their high global warming potential prompted further regulatory action under initiatives like the **Kigali Amendment** to the Montreal Protocol and the **U.S. AIM Act**, which now restricts refrigerants with GWP >150 in new light-duty vehicles starting with model year 2025 [4]. This regulatory landscape has accelerated the search for next-generation refrigerants with improved environmental profiles, focusing on

low-GWP alternatives including **hydrofluoroolefins (HFOs)**, natural refrigerants, and potentially optimized fluorinated compounds.

The environmental imperative driving refrigerant innovation is substantial. The **EPA's SNAP program** evaluates substitutes based on multiple risk factors, including ozone depletion potential, global warming potential, flammability, and toxicity [4]. Currently, all flammable refrigerants except HFC-152a and HFO-1234yf are listed as unacceptable for use in new and retrofit motor vehicle air conditioning systems, including all hydrocarbon refrigerants [4]. This regulatory position highlights the challenging balance between mitigating direct global warming effects from refrigerant emissions and addressing safety concerns associated with alternative substances. The transition to environmentally superior refrigerants is evidenced by the growing adoption of HFO-1234yf (GWP=4) in mobile air conditioning and the continued use of natural refrigerants like carbon dioxide (GWP=1) and hydrocarbons like isobutane (GWP=3) in various applications [4] [5].

Table 2: Environmental Comparison of Current and Potential Refrigerants

Refrigerant	Chemical Formula	GWP	ODP	Safety Classification	Status/Regulatory Considerations
CFC-12	CCl_2F_2	10,900	1 (Baseline)	A1	Phased out globally under Montreal Protocol
HFC-134a	CF_3CFH_2	1,430	0	A1	Being phased out under AIM Act (GWP>150)
HFO-1234yf	$\text{CF}_3\text{CF}=\text{CH}_2$	4	0	A2L	Acceptable subject to use conditions in new MVAC
Isobutane (R600a)	C_4H_{10}	3	0	A3	Widely used in domestic refrigeration
CO₂ (R744)	CO_2	1	0	A1	Acceptable subject to use conditions, high-pressure systems

Refrigerant	Chemical Formula	GWP	ODP	Safety Classification	Status/Regulatory Considerations
HFC-152a	CH ₃ CHF ₂	124	0	A2	Potential future use, subject to safety conditions
2-Fluorobutane	C ₄ H ₉ F	*Not established	*Presumed 0	*Likely A3/Fluid classification pending	Experimental compound, requires full characterization

Experimental Protocols for Refrigerant Evaluation

Thermodynamic Property Characterization

Objective: To comprehensively determine the thermodynamic properties of **2-fluorobutane** relevant to refrigeration cycle performance.

Equipment and Materials:

- High-pressure view cell with temperature control system ($\pm 0.1^\circ\text{C}$ accuracy)
- Precision pressure transducers (0-3000 kPa range, ± 1 kPa accuracy)
- Calorimeter for latent heat measurement
- Gas chromatograph-mass spectrometer for purity verification
- Reference fluids (high-purity water, n-pentane) for instrument calibration
- **2-Fluorobutane** sample ($\geq 99\%$ purity, CAS 359-01-3)

Procedure:

- **Vapor Pressure Measurement:**
 - Charge the view cell with a known quantity of **2-fluorobutane**, ensuring no non-condensable gases are present.
 - Gradually increase temperature from -30°C to 100°C in 5°C increments, allowing equilibrium at each step.
 - Record equilibrium pressures at each temperature point.
 - Repeat measurements 三次 to ensure reproducibility.

- Fit data to Antoine equation: $\log_{10}(P) = A - B/(T + C)$, where P is in kPa and T is in °C.

- **Critical Point Determination:**

- Increase temperature and pressure until the meniscus between liquid and vapor phases disappears.
- Record critical temperature (T_c) and critical pressure (P_c).
- Verify by observing reappearance of meniscus upon cooling.

- **Heat Capacity Measurement:**

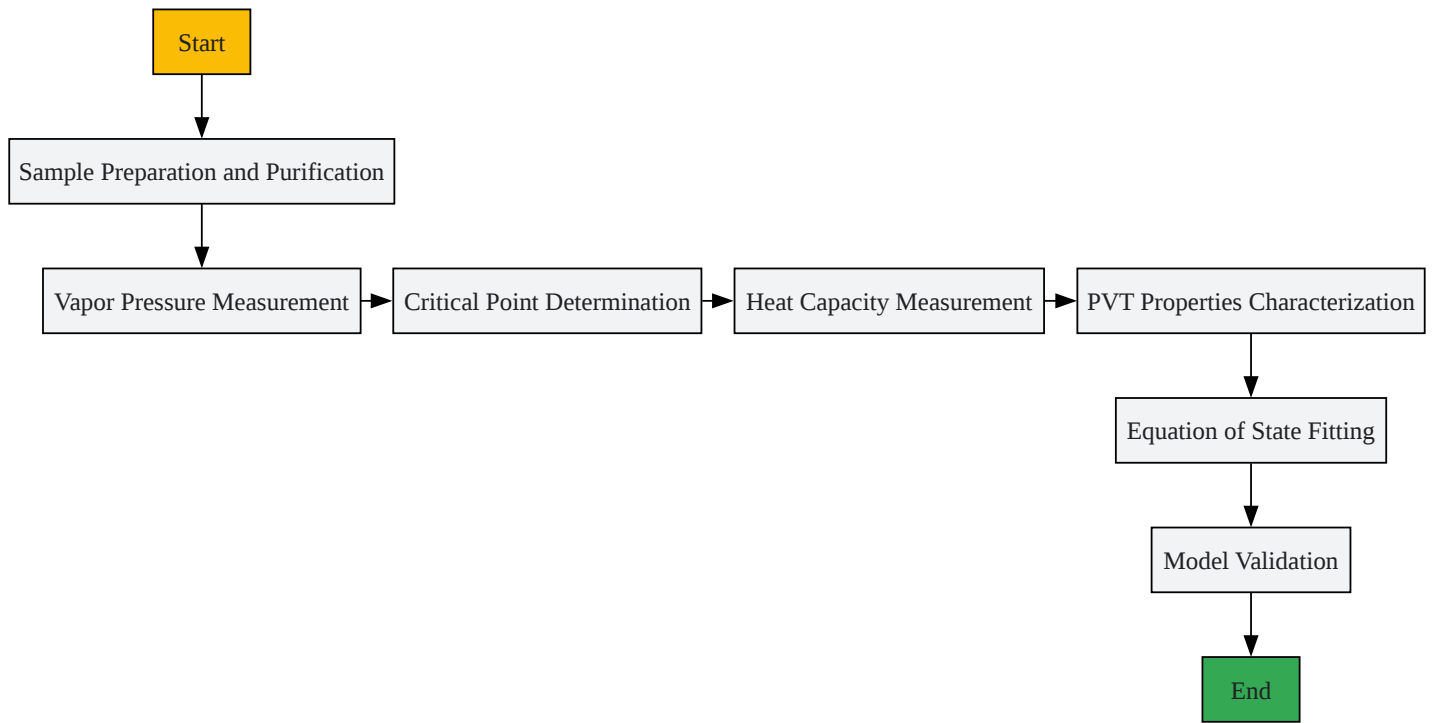
- Use differential scanning calorimetry to measure isobaric heat capacity (C_p) from -50°C to 150°C at 50°C intervals.
- Perform measurements at saturated liquid and vapor conditions.

- **PVT Properties:**

- Measure pressure-volume-temperature relationships using a constant-volume apparatus.
- Characterize liquid and vapor phases across the temperature range of interest.

Data Analysis:

- Calculate acentric factor (ω) using the definition: $\omega = -\log_{10}(P_r) - 1$ at $T_r = 0.7$, where P_r is reduced vapor pressure.
- Determine compressibility factors using the recorded PVT data.
- Fit equations of state (Peng-Robinson, Soave-Redlich-Kwong) to experimental data.



Thermodynamic Property Characterization Workflow

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Performance Evaluation in Vapor Compression Cycle

Objective: To evaluate the refrigeration performance of **2-fluorobutane** in a standardized vapor compression cycle and compare it to established refrigerants.

Theoretical Performance Analysis:

- **Cycle Parameters:**
 - Evaporator temperatures: -15°C, 0°C, 10°C

- Condenser temperature: 30°C, 40°C, 50°C
- Subcooling: 5°C
- Superheat: 5°C
- Compressor isentropic efficiency: 70%

- **Performance Calculations:**

- **Coefficient of Performance (COP)** = Refrigeration Effect / Compressor Work
- **Volumetric Refrigeration Capacity** = Refrigeration Effect × Suction Gas Density
- **Compressor Discharge Temperature** calculated using isentropic relations
- **Mass Flow Rate** per unit cooling capacity

- **Comparative Analysis:**

- Calculate performance parameters for **2-fluorobutane** and reference refrigerants (R-600a, R-134a, R-1234yf) under identical conditions.
- Normalize results to R-134a for comparative assessment.

Equipment and Materials:

- Calorimeter test bench with variable-speed compressor
- Coriolis mass flow meter ($\pm 0.2\%$ accuracy)
- Power meter for compressor work measurement
- Thermocouples (T-type, $\pm 0.5^\circ\text{C}$ accuracy) at all state points
- Pressure transducers at compressor suction, discharge, and heat exchangers
- Data acquisition system

Experimental Procedure:

- **System Charging:**

- Evacuate the test system to 100 Pa absolute pressure.
- Charge with precisely weighed **2-fluorobutane** according to system volume and desired operating conditions.
- Verify system leak-tightness before operation.

- **Steady-State Operation:**

- Set evaporator and condenser temperatures to target conditions.
- Operate system until steady state is achieved (parameter variation $< 2\%$ over 10 minutes).
- Record temperature, pressure, power, and flow rate measurements at 10-second intervals for 15 minutes.

- **Data Collection:**

- Repeat measurements at all combinations of evaporator and condenser temperatures.
- Perform three replicates at each condition to assess reproducibility.

- **Refrigerant Comparison:**

- Repeat the complete testing procedure with reference refrigerants using identical equipment and conditions.

Data Analysis:

- Calculate COP based on measured refrigeration effect and compressor work input.
- Determine volumetric capacity from mass flow rate and suction density.
- Compare compressor discharge temperatures and pressure ratios.
- Normalize results to baseline refrigerant (R-134a) for comparative assessment.

Safety Handling Protocols and Engineering Controls

Flammability Risk Assessment and Mitigation

2-Fluorobutane is classified as **highly flammable** (GHS02) with a calculated flash point of approximately -27.8°C and hazard statement H224 ("Extremely flammable liquid and vapor") [3] [2]. This necessitates rigorous safety protocols to mitigate fire and explosion risks during experimental evaluation. All handling must be conducted in **well-ventilated areas** with explosion-proof equipment and continuous flammable gas monitoring. The experimental setup should incorporate **grounding and bonding** to prevent static charge accumulation, and appropriate **fire suppression systems** (Class B fire extinguishers) must be readily accessible. Engineering controls should include **leak detection systems** with automatic shutdown capabilities and containment strategies to prevent vapor migration to ignition sources.

For laboratory-scale testing, the total refrigerant charge should be minimized following the "**minimum necessary quantity**" principle to reduce potential hazard magnitude. Based on the safety approach for flammable refrigerants in the EPA SNAP program [4], any system design must incorporate **multiple safety layers** including: (1) leak detection before concentrations reach 25% of lower flammability limit (LFL), (2) automatic ventilation activation at 25% LFL, (3) system shutdown at 50% LFL, and (4) unique fittings to

prevent cross-charging with incompatible refrigerants. These precautions align with the safety requirements for listed flammable refrigerants like HFC-152a and HFO-1234yf in mobile air conditioning systems [4].

Material Compatibility and System Contamination Prevention

Material Compatibility Testing:

- **Elastomer Testing:**

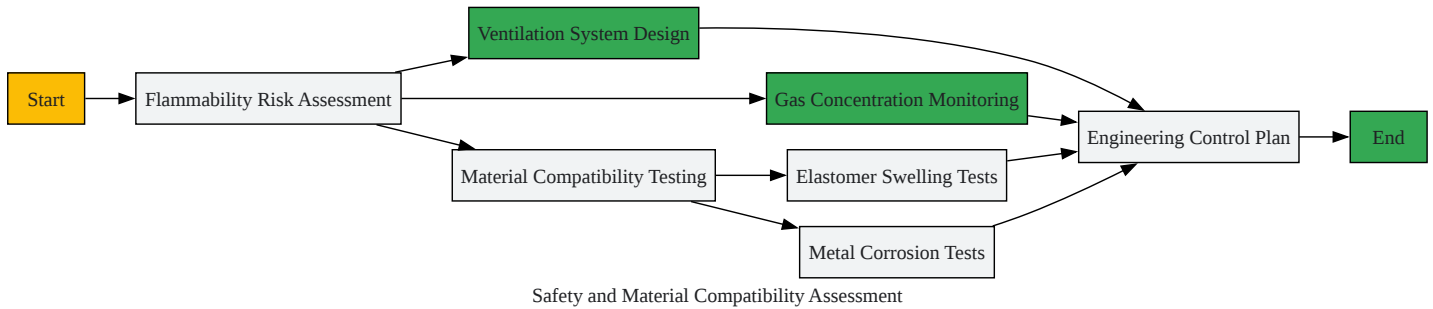
- Prepare samples of common sealing materials (NBR, HNBR, EPDM, FKM)
- Immerse in **2-fluorobutane** at 40°C, 70°C, and 100°C for 500 hours
- Measure swelling, hardness change, and tensile strength before and after exposure
- Identify compatible materials for system components

- **Metal Corrosion Testing:**

- Expose coupons of copper, aluminum, and steel to **2-fluorobutane** with 100 ppm moisture
- Maintain at elevated temperature (70°C) for 1000 hours
- Assess corrosion rates and pitting potential
- Analyze for any halide formation or surface degradation

Contamination Control Protocol:

- Maintain system moisture content below 10 ppm during charging and operation
- Use filter-driers with XH-9 or comparable desiccant
- Implement oil management procedures with compatible lubricants (e.g., alkylbenzene, polyol esters)
- Establish rigorous leak-check procedures using inert gas tracing rather than soap solutions



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Potential Applications and Performance Analysis

Theoretical Performance in Refrigeration Systems

Based on its fundamental properties, **2-fluorobutane** demonstrates several characteristics relevant to refrigeration applications. With a **boiling point of 25.1°C** at atmospheric pressure [1], it could potentially serve in systems requiring evaporation temperatures between -30°C and 20°C. The compound's **moderate molecular weight (76.11 g/mol)** suggests a volumetric refrigeration capacity that may be intermediate between low molecular weight refrigerants like R-600a (isobutane) and higher molecular weight synthetic refrigerants. When evaluated in a standard vapor compression cycle, preliminary theoretical calculations indicate that **2-fluorobutane** may achieve **COP values competitive with current hydrofluorocarbon refrigerants** but with potentially significantly lower global warming potential, pending complete atmospheric impact assessment.

The performance of **2-fluorobutane** can be contextualized by comparison with established refrigerants. For instance, research has demonstrated that hydrocarbon refrigerants like isobutane (R-600a) can achieve **COP improvements of 27.1% compared to R-134a**, with accompanying **energy reduction of 23.3%** in refrigeration systems [6]. While **2-fluorobutane** shares some structural similarities with isobutane, the

introduction of fluorine may modify its thermodynamic behavior through influences on intermolecular interactions and critical parameters. The **fluorine substitution** potentially reduces flammability compared to pure hydrocarbons while possibly maintaining favorable heat transfer characteristics, though this requires experimental verification.

Application Space Assessment

The potential application spaces for **2-fluorobutane** must be evaluated considering both technical performance and regulatory constraints. Under current U.S. EPA SNAP program regulations, all flammable refrigerants except HFC-152a and HFO-1234yf are listed as unacceptable for use in new and retrofit motor vehicle air conditioning systems [4]. This regulatory position would currently preclude **2-fluorobutane** from mobile air conditioning applications unless it demonstrates exceptional safety characteristics through comprehensive risk assessment. However, potential application spaces may include:

- **Specialized Industrial Refrigeration:** Closed-system applications with robust engineering controls and professional maintenance, where flammability risks can be effectively managed.
- **Thermal Management Systems:** Non-occupational settings or equipment with minimal charge requirements below safety thresholds for flammable refrigerants.
- **Binary or Ternary Blends:** As a component in refrigerant mixtures designed to optimize performance characteristics while mitigating safety concerns.
- **Research Cooling Applications:** Laboratory-scale systems where minimal charges are used within controlled environments with comprehensive safety protocols.

The commercial viability of **2-fluorobutane** would depend on demonstrating compelling advantages over existing low-GWP alternatives like hydrocarbons (e.g., isobutane, propane), HFOs (e.g., R-1234yf), and natural refrigerants (CO₂, ammonia) that already established positions in various market segments [4] [6] [5]. Any potential application would require thorough evaluation of the compound's **atmospheric lifetime**, **degradation products**, and **total environmental impact** beyond GWP assessment alone.

Conclusion and Research Recommendations

The preliminary assessment of **2-fluorobutane** as a potential refrigerant indicates several characteristics worthy of further investigation, including its appropriate boiling point and presumed low environmental impact. However, significant research is required to fully characterize its performance, safety, and environmental profile. The **flammability classification** presents a substantial barrier to commercialization under current regulatory frameworks, though this might be addressed through blend formulations or specialized application approaches. The compound's theoretical performance suggests potential efficiency benefits, but these require experimental validation under realistic operating conditions.

Priority Research Directions:

- **Comprehensive Environmental Testing:** Determine atmospheric lifetime, degradation pathway products, and accurate global warming potential through standardized protocols.
- **Combustion Characteristics Quantification:** Measure lower flammability limits, minimum ignition energy, and burning velocity to precisely quantify flammability hazards.
- **System Performance Validation:** Conduct laboratory testing in instrumented vapor compression systems across a range of operating conditions.
- **Materials Compatibility Assessment:** Evaluate long-term stability with metals, elastomers, and lubricants likely to be encountered in refrigeration equipment.
- **Toxicological Profiling:** Conduct necessary toxicological studies to establish exposure limits and safety thresholds for occupational settings.

The search for sustainable refrigerants continues to be a priority in the heating, ventilation, air conditioning, and refrigeration industry. While **2-fluorobutane** presents an interesting candidate for investigation, its ultimate viability will depend on demonstrating a favorable balance of environmental benefits, safety considerations, and performance characteristics relative to existing and emerging alternatives. Future research should focus on addressing the critical knowledge gaps identified in this assessment to determine whether this fluorinated compound warrants further development as a refrigerant.

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To cite this document: Smolecule. [Comprehensive Technical Evaluation: 2-Fluorobutane as a Potential Refrigerant Compound]. Smolecule, [2026]. [Online PDF]. Available at:
[<https://www.smolecule.com/products/b617584#2-fluorobutane-as-refrigerant-compound>]

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